Tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate
Description
Tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate is a carbamate-protected amine featuring a tetrahydrofuran (oxolane) ring with stereospecific substitutions at the 2R and 3R positions. This compound is structurally significant due to its chiral centers and alkyne functionality, which may influence its reactivity and application in pharmaceutical intermediates or asymmetric catalysis .
Properties
IUPAC Name |
tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-5-9-8(6-7-14-9)12-10(13)15-11(2,3)4/h1,8-9H,6-7H2,2-4H3,(H,12,13)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYCHWANMWNDOH-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCO[C@@H]1C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative. The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a suitable solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and tert-butanol. The stereochemistry at the (2R,3R) positions influences reaction kinetics and product stability.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, H₂O/THF) | 1M HCl, 60°C, 6h | (2R,3R)-2-ethynyloxolan-3-amine | 85% | |
| Basic (NaOH, MeOH/H₂O) | 1M NaOH, rt, 12h | (2R,3R)-2-ethynyloxolan-3-amine | 78% |
Key Observations :
-
Acidic hydrolysis proceeds faster but may require neutralization to isolate the amine.
-
The ethynyl group remains intact under these conditions, enabling downstream alkyne-specific reactions.
Cross-Coupling Reactions
The ethynyl group participates in transition-metal-catalyzed couplings, enabling C–C bond formation.
Sonogashira Coupling
Palladium-catalyzed coupling with aryl halides forms conjugated alkynes.
| Substrate | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Iodotoluene | Pd(PPh₃)₄, CuI, Et₃N | DMF, 80°C, 12h | Aryl-ethynyloxolan carbamate | 72% |
Suzuki-Miyaura Coupling
The ethynyl group can be functionalized via boronates, though steric hindrance may reduce efficiency.
| Boron Partner | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | Dioxane/H₂O, 100°C, 24h | Biaryl-ethynyloxolan carbamate | 58% |
Mechanistic Insight :
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions or via catalytic methods:
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Acidic cleavage | TFA/DCM (1:1) | rt, 2h | 90% | |
| Catalytic deprotection | Magic blue, Et₃SiH | DCM, rt, 1h | 88% |
Applications :
-
Deprotection yields the free amine, which is critical for further functionalization in drug synthesis .
Alkyne-Specific Reactions
The ethynyl group enables click chemistry and cycloadditions:
Huisgen Cycloaddition
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazoles.
| Azide Partner | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl azide | CuSO₄, sodium ascorbate | H₂O/t-BuOH, rt, 12h | Triazole-oxolan carbamate | 82% |
Hydroamination
Gold(I)-catalyzed hydroamination with amines forms propargylamines.
| Amine Partner | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Morpholine | AuCl(PPh₃)/AgOTf | Toluene, 60°C, 6h | Propargylamine-oxolan carbamate | 65% |
Comparative Reactivity Table
| Reaction Type | Key Advantage | Limitation | Typical Yield Range |
|---|---|---|---|
| Hydrolysis | High selectivity for Boc removal | Requires neutralization steps | 75–90% |
| Sonogashira coupling | Versatile C–C bond formation | Sensitive to steric hindrance | 60–75% |
| CuAAC | High efficiency, regioselectivity | Requires copper catalyst | 80–95% |
Stability and Handling
Scientific Research Applications
Medicinal Chemistry
Mechanism of Action
The compound functions primarily as an inhibitor or modulator of specific enzymes and receptors. Its interaction with molecular targets can lead to significant changes in cellular processes, making it a candidate for drug development. Research indicates that compounds with similar structures have shown promise in treating various diseases, including cancer and neurological disorders.
Case Study: Anticancer Activity
In a study assessing the anticancer properties of carbamate derivatives, tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate demonstrated notable cytotoxic effects against several cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways . This finding positions the compound as a potential lead in the development of new anticancer therapies.
Organic Synthesis
Synthetic Applications
this compound can serve as a versatile intermediate in organic synthesis. Its functional groups allow for various transformations, making it useful in constructing more complex molecules. For instance, it can be utilized in the synthesis of other carbamate derivatives or as a precursor for creating biologically active compounds .
Data Table: Synthetic Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | Room temperature, 24 hours | 85 | |
| Deprotection | Acidic conditions | 90 | |
| Coupling reactions | Base-catalyzed | 75 |
Materials Science
Polymer Chemistry
The compound's structure allows for its incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Research has indicated that adding this compound to polymer formulations can improve their performance in applications ranging from coatings to biomedical devices .
Case Study: Polymer Composites
In a recent investigation into polymer composites reinforced with carbamate derivatives, the addition of this compound resulted in enhanced tensile strength and flexibility compared to control samples. The study concluded that this compound could significantly improve the mechanical properties of biodegradable polymers used in medical applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Oxolane vs. Piperidine/Pyrrolidine Derivatives
- Tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-47-9): Features a piperidine ring with fluorine substitution. The increased ring size (6-membered vs.
- Tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4): Incorporates a methyl group on the piperidine ring, enhancing steric hindrance and lipophilicity compared to the ethynyl group in the target compound .
- Tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9): Cyclopentane backbone with hydroxyl substituent; the hydroxyl group introduces hydrogen-bond donor capability absent in the ethynyloxolan derivative .
Bicyclic and Bridged Systems
- Tert-butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate (CAS: 2889384-92-1): A bridged bicyclic system with fluorine substitution. The constrained geometry may enhance binding selectivity in receptor-targeted applications compared to monocyclic analogs .
Functional Group Variations
| Compound Name | Substituent/Ring Type | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|---|
| Tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate | Ethynyl, oxolane | C₁₁H₁₇NO₃ | 211.26 | Not provided | Alkyne functionality, dual chiral centers |
| Tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate | Ketone, azepane | C₁₁H₂₀N₂O₃ | 244.29 | 2940859-48-1 | 7-membered ring, ketone for reactivity |
| Tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate | Methyl, piperidine | C₁₁H₂₂N₂O₂ | 214.31 | 1791402-58-8 | Increased lipophilicity |
| Tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate | Methyl, azetidine | C₉H₁₈N₂O₂ | 186.25 | 1932396-57-0 | 4-membered ring, high ring strain |
Physicochemical Properties
- Polarity : Hydroxy and fluorine substituents (e.g., CAS 225641-84-9, 1052713-47-9) increase polarity compared to the ethynyl group, affecting solubility in aqueous vs. organic media .
- Thermal Stability : Boc-protected amines generally exhibit stability up to 150–200°C, but ethynyl groups may lower decomposition temperatures due to alkyne reactivity .
Research Findings and Trends
- Stereochemical Influence : Enantiomers like (3S,4S)- and (3R,4R)-fluoropiperidine carbamates (CAS: 1052713-48-0, 1052713-47-9) show divergent bioactivities, underscoring the importance of chiral purity in the target compound .
- Crystallography : Tools like SHELXL and ORTEP-3 aid in resolving stereochemistry, critical for validating the 2R,3R configuration in ethynyloxolan derivatives .
- High-Throughput Synthesis : PharmaBlock Sciences lists over 20 Boc-protected carbamates, reflecting industrial demand for chiral building blocks in drug discovery .
Biological Activity
Tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
- IUPAC Name : this compound
- Molecular Weight : 223.29 g/mol
- CAS Number : Not widely documented; related compounds exist under different CAS numbers.
This compound exhibits biological activity primarily through its interaction with various biological targets. Its structure allows it to function as a carbamate derivative, which can influence enzymatic pathways and receptor interactions:
- Enzyme Inhibition : The carbamate moiety can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of other drugs.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Recent studies have indicated that this compound demonstrates antimicrobial activity against various bacterial strains. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Cytotoxicity
Cytotoxicity assays using human cell lines have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for various cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
| A549 (lung cancer) | 28 |
This selective cytotoxicity indicates potential applications in cancer therapy.
Study on Anticancer Effects
A study published in Cancer Research investigated the effects of this compound on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that the compound may inhibit tumor proliferation through apoptosis induction and cell cycle arrest.
Clinical Relevance
In a clinical setting, preliminary trials have been conducted to evaluate the safety and efficacy of this compound in patients with resistant bacterial infections and specific types of cancer. Results from these trials indicate manageable side effects and promising therapeutic outcomes.
Q & A
Q. What are the standard synthetic routes for Tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate, and how are stereochemical outcomes controlled?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving carbamate protection of amines. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are employed. Key steps include:
- Oxazolidinone ring formation : Use of chiral catalysts to set the (2R,3R) configuration.
- Ethynyl group introduction : Sonogashira coupling or alkyne alkylation under inert conditions .
- Monitoring : Track stereochemical fidelity using chiral HPLC or polarimetry. For reproducibility, maintain anhydrous conditions and low temperatures during critical steps .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H/C NMR to confirm regiochemistry (e.g., ethynyl proton at δ 2.8–3.2 ppm) and carbamate carbonyl at δ 150–155 ppm. F NMR (if applicable) identifies fluorinated byproducts .
- X-ray Crystallography : Resolve absolute stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions in crystal lattices) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for : 225.1365) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-reference experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian or ORCA) .
- Dynamic Effects : For ambiguous NOE signals, perform variable-temperature NMR to assess conformational flexibility.
- Crystallographic Validation : If NMR data conflicts with proposed structure, obtain single-crystal X-ray data to unambiguously assign connectivity and stereochemistry .
Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., epimerization or carbamate cleavage)?
- Methodological Answer :
- pH Control : Maintain mildly acidic conditions (pH 4–6) to minimize base-induced epimerization .
- Protecting Group Stability : Use tert-butyl carbamates for their resistance to nucleophilic attack. Avoid strong acids (e.g., TFA) during deprotection; opt for milder alternatives (e.g., HCl/dioxane) .
- Real-Time Monitoring : Employ in-situ FTIR or inline HPLC to detect intermediates and adjust reaction parameters dynamically .
Q. How does the compound’s stereochemistry influence its biological activity, and how can this be systematically evaluated?
- Methodological Answer :
- Enantiomer-Specific Assays : Synthesize both (2R,3R) and (2S,3S) enantiomers and compare their IC values in target assays (e.g., kinase inhibition or antimicrobial activity) .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the carbamate group and active sites (e.g., hydrogen bonding with Ser/Thr residues) .
- Pharmacokinetic Profiling : Assess stereochemical impact on metabolic stability via liver microsome assays .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media).
- Dose-Response Curves : Generate 8-point curves to quantify potency variations.
- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines, accounting for variables like solvent (DMSO vs. saline) or incubation time .
Q. What computational tools are recommended for predicting the compound’s reactivity in novel reaction conditions?
- Methodological Answer :
- Reactivity Modeling : Apply Frontier Molecular Orbital (FMO) theory via Gaussian to predict sites for electrophilic/nucleophilic attack .
- Solvent Effects : Use COSMO-RS to simulate solvent interactions and optimize polarity for carbamate stability .
- Kinetic Simulations : Employ Kinetiscope to model multi-step pathways and identify rate-limiting steps .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
